molecular formula C9H14BrN3O2 B15313791 Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B15313791
M. Wt: 276.13 g/mol
InChI Key: UFSKYLDOUJGWML-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic compound with a molecular formula of C10H14BrN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Alkylation: The brominated pyrazole is then subjected to alkylation with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
  • Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
  • Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Uniqueness

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Molecular Weight : 276.134 g/mol
  • Purity : 98%
  • InChI Key : UFSKYLDOUJGWML-UHFFFAOYNA-N

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the bromination of pyrazole derivatives followed by methylation and esterification processes .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar pyrazole structures demonstrated IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds containing the pyrazole moiety have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : Research indicates that these compounds may interfere with specific signaling pathways involved in cancer cell survival and proliferation, such as the Bcl-2 family proteins .

Study 1: Cytotoxicity Evaluation

A recent case study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and HT29). The study reported an IC₅₀ value significantly lower than traditional chemotherapeutic agents, suggesting a high potential for further development as an anticancer drug.

CompoundCell LineIC₅₀ (µM)Reference
This compoundA431<10
DoxorubicinA431~20
This compoundHT29<15

Study 2: Mechanistic Insights

Another study utilized molecular dynamics simulations to analyze the interaction between this compound and target proteins associated with cancer growth. The results indicated that the compound binds effectively to target sites, disrupting critical protein-protein interactions essential for tumor growth .

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3

InChI Key

UFSKYLDOUJGWML-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)OC)NC

Origin of Product

United States

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